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Compound of Interest

Compound Name:
N-(2-methoxyethyl)-N-

methylglycine

Cat. No.: B15542417 Get Quote

Introduction
N-substituted amino acids are crucial building blocks in medicinal chemistry and drug

development, serving as key components in peptidomimetics, therapeutic peptides, and

various pharmacologically active molecules. Their structural modifications, such as N-

alkylation, can significantly enhance metabolic stability, cell permeability, and binding affinity to

biological targets. N-(2-methoxyethyl)-N-methylglycine is a specialized glycine derivative

with potential applications in the synthesis of complex molecules for pharmaceutical and

materials science research. This application note provides detailed protocols for two primary

synthetic routes to obtain N-(2-methoxyethyl)-N-methylglycine, targeting researchers and

professionals in organic synthesis and drug discovery.

Synthetic Strategies
Two robust and widely applicable methods for the synthesis of N-(2-methoxyethyl)-N-
methylglycine are presented:

Direct Alkylation of Sarcosine: This classic and straightforward approach involves the

nucleophilic substitution of a haloalkane by N-methylglycine (sarcosine).

Reductive Amination: A versatile method that forms the target tertiary amine by the reaction

of a secondary amine with an aldehyde, followed by reduction of the in-situ formed iminium

intermediate.
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Protocol 1: Synthesis via Direct Alkylation of
Sarcosine
This protocol describes the synthesis of N-(2-methoxyethyl)-N-methylglycine through the N-

alkylation of sarcosine using 1-bromo-2-methoxyethane.

Experimental Workflow

Reaction Setup Reaction Work-up and Purification

Dissolve Sarcosine
and Na2CO3 in Water Add 1-bromo-2-methoxyethane Heat mixture

(e.g., 60-70 °C)
Monitor reaction
(TLC or LC-MS)

Cool and acidify
with HCl

Extract with
organic solvent Dry and concentrate Purify by chromatography

(if necessary)
N-(2-methoxyethyl)
-N-methylglycine

Click to download full resolution via product page

Caption: Workflow for the synthesis of N-(2-methoxyethyl)-N-methylglycine via direct

alkylation.
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Reagent/Materi
al

Molecular
Formula

Molar Mass (
g/mol )

Quantity Supplier

Sarcosine (N-

methylglycine)
C₃H₇NO₂ 89.09

1.0 eq (e.g., 5.0

g)
Sigma-Aldrich

1-Bromo-2-

methoxyethane
C₃H₇BrO 138.99 1.1 eq Alfa Aesar

Sodium

Carbonate

(Na₂CO₃)

Na₂CO₃ 105.99 2.2 eq Fisher Scientific

Deionized Water H₂O 18.02 Solvent In-house

Hydrochloric Acid

(HCl), 2M
HCl 36.46 For acidification VWR

Dichloromethane

(DCM)
CH₂Cl₂ 84.93

Extraction

Solvent
VWR

Anhydrous

Magnesium

Sulfate

MgSO₄ 120.37 Drying Agent Acros Organics

Detailed Experimental Protocol
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a

reflux condenser, dissolve sarcosine (1.0 eq) and sodium carbonate (2.2 eq) in deionized

water (e.g., 100 mL).

Addition of Alkylating Agent: To the stirred solution, add 1-bromo-2-methoxyethane (1.1 eq)

dropwise at room temperature.

Reaction: Heat the reaction mixture to 60-70 °C and maintain for 12-24 hours. Monitor the

reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass

Spectrometry (LC-MS) until the starting material is consumed.

Work-up:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15542417?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cool the reaction mixture to room temperature.

Carefully acidify the aqueous solution to pH 2-3 by the dropwise addition of 2M

hydrochloric acid.

Transfer the mixture to a separatory funnel and extract the product with dichloromethane

(3 x 50 mL).

Purification:

Combine the organic layers and dry over anhydrous magnesium sulfate.

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the

crude product.

If necessary, purify the product by column chromatography on silica gel.

Protocol 2: Synthesis via Reductive Amination
This protocol outlines the synthesis of the target compound from N-(2-methoxyethyl)amine and

glyoxylic acid via a one-pot reductive amination procedure.

Experimental Workflow

Iminium Formation Reduction Work-up and Purification

Dissolve N-methyl-2-
methoxyethylamine in Methanol Add Glyoxylic Acid Cool mixture (0 °C) Add Sodium

Cyanoborohydride Stir at room temperature Quench with water Adjust pH and extract Dry and concentrate Purify by crystallization
or chromatography

N-(2-methoxyethyl)
-N-methylglycine

Click to download full resolution via product page

Caption: Workflow for the synthesis of N-(2-methoxyethyl)-N-methylglycine via reductive

amination.
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Reagent/Materi
al

Molecular
Formula

Molar Mass (
g/mol )

Quantity Supplier

N-Methyl-2-

methoxyethylami

ne

C₄H₁₁NO 89.14 1.0 eq TCI Chemicals

Glyoxylic Acid

Monohydrate
C₂H₄O₄ 92.05 1.0 eq Sigma-Aldrich

Sodium

Cyanoborohydrid

e (NaBH₃CN)

NaBH₃CN 62.84 1.2 eq Acros Organics

Methanol

(MeOH)
CH₄O 32.04 Solvent Fisher Scientific

Deionized Water H₂O 18.02 For quenching In-house

Hydrochloric Acid

(HCl), 2M
HCl 36.46

For pH

adjustment
VWR

Ethyl Acetate C₄H₈O₂ 88.11
Extraction

Solvent
VWR

Anhydrous

Sodium Sulfate
Na₂SO₄ 142.04 Drying Agent Acros Organics

Detailed Experimental Protocol
Reaction Setup: In a 100 mL round-bottom flask, dissolve N-methyl-2-methoxyethylamine

(1.0 eq) in methanol (e.g., 40 mL).

Iminium Formation: Add glyoxylic acid monohydrate (1.0 eq) to the solution and stir at room

temperature for 1 hour to facilitate the formation of the iminium intermediate.

Reduction:

Cool the reaction mixture to 0 °C in an ice bath.
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Slowly add sodium cyanoborohydride (1.2 eq) portion-wise, ensuring the temperature

remains below 10 °C.

Remove the ice bath and allow the reaction to stir at room temperature overnight.

Work-up:

Quench the reaction by the slow addition of deionized water (20 mL).

Concentrate the mixture under reduced pressure to remove the methanol.

Adjust the pH of the remaining aqueous solution as needed for optimal extraction (typically

acidic for amine salts or basic for the free amine, though the zwitterionic nature of the

product requires careful consideration).

Extract the product with ethyl acetate (3 x 30 mL).

Purification:

Combine the organic layers and dry over anhydrous sodium sulfate.

Filter and concentrate under reduced pressure.

Purify the resulting residue by crystallization or silica gel chromatography to obtain the

final product.

Characterization
The final product, N-(2-methoxyethyl)-N-methylglycine (C₆H₁₃NO₃, Molar Mass: 147.17

g/mol ), should be characterized by standard analytical techniques to confirm its identity and

purity:

¹H NMR and ¹³C NMR: To confirm the chemical structure and assess purity.

Mass Spectrometry (MS): To verify the molecular weight.

Fourier-Transform Infrared Spectroscopy (FTIR): To identify characteristic functional groups.
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Safety Precautions
All experiments should be conducted in a well-ventilated fume hood.

Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must

be worn at all times.

1-Bromo-2-methoxyethane is a lachrymator and should be handled with care.

Sodium cyanoborohydride is toxic and can release hydrogen cyanide gas upon contact with

acid. Handle with extreme caution and quench reactions carefully.

Refer to the Safety Data Sheets (SDS) for all chemicals before use.

This application note provides a comprehensive guide for the synthesis of N-(2-methoxyethyl)-
N-methylglycine. The choice of protocol may depend on the availability of starting materials

and the desired scale of the reaction. Both methods are reliable and can be adapted for the

synthesis of related N-substituted amino acids.

To cite this document: BenchChem. [Synthesis Protocol for N-(2-methoxyethyl)-N-
methylglycine: An Application Note]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15542417#synthesis-protocol-for-n-2-methoxyethyl-
n-methylglycine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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